1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4S/c1-16-4-6-10-11-9(17-6)12-3-5(8(14)15)2-7(12)13/h5H,2-4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAOZMKNZSEONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine
The initial step involves synthesizing the thiadiazole core with the methoxymethyl substituent:
Key Reaction Conditions
- Hydrazide formation: Reflux in ethanol or acetic acid
- Cyclization: Heating at 80-120°C with sulfur donors
- Methoxymethylation: Use of chloromethyl methyl ether in the presence of a base like potassium carbonate at room temperature
Coupling with Pyrrolidine-3-carboxylic Acid
Activation of the Carboxylic Acid
The pyrrolidine-3-carboxylic acid derivative is activated using coupling agents:
Amide Bond Formation
The activated ester reacts with the amino group of the thiadiazole intermediate:
- Conditions: Stirring in anhydrous DMF or dichloromethane at room temperature
- Duration: 12-24 hours
- Outcome: Formation of the amide linkage between the heterocycle and pyrrolidine core
Cyclization and Final Functionalization
Cyclization to Form the Final Structure
The intermediate undergoes intramolecular cyclization facilitated by:
- Heating under reflux in suitable solvents (e.g., ethanol or acetic acid)
- Use of dehydrating agents if necessary (e.g., phosphorus oxychloride)
Purification
- Crystallization from ethanol or other alcohols yields the target compound with over 98% purity
- Recrystallization enhances purity and yields
Research Findings and Data Table
Notes and Considerations
- Reaction Optimization: Parameters such as temperature, solvent choice, and reagent equivalents significantly influence yields.
- Purity Control: Crystallization from ethanol or hydrocarbon solvents ensures high purity (>98%) suitable for pharmaceutical applications.
- Safety Precautions: Handling of chloromethyl methyl ether and other hazardous reagents requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit antimicrobial properties. A study focusing on similar compounds indicated that modifications at the thiadiazole ring enhance activity against various pathogens. For instance, derivatives with methoxy groups have shown improved efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Thiadiazole derivatives are being explored for their anticancer potential. A study demonstrated the ability of certain thiadiazole compounds to inhibit cancer cell proliferation through apoptosis induction. The mechanism involves the modulation of key signaling pathways associated with cell survival and death . The specific compound has not been extensively studied; however, its structural similarities suggest potential anticancer applications.
Anti-inflammatory Effects
The compound's structure allows for interaction with inflammatory pathways. Research indicates that similar thiadiazole derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . Further studies are needed to establish the specific anti-inflammatory effects of this compound.
Agricultural Applications
Pesticidal Activity
Thiadiazoles have been recognized for their pesticidal properties. The compound's ability to disrupt metabolic processes in pests suggests potential use as an agricultural pesticide. Studies have shown that modifications on the thiadiazole ring can enhance insecticidal activity against common agricultural pests .
Plant Growth Regulation
Research indicates that thiadiazole compounds can act as growth regulators in plants. They may influence hormone levels or metabolic pathways related to growth and development, thereby enhancing crop yield . This application is particularly relevant in sustainable agriculture practices.
Materials Science Applications
Polymer Development
The unique chemical structure of 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid makes it a candidate for incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in packaging or construction materials .
Nanomaterials Synthesis
Thiadiazole derivatives are being investigated for their role in synthesizing nanomaterials. Their ability to act as stabilizers or reducing agents during nanoparticle synthesis can lead to the development of novel materials with enhanced properties for electronics or catalysis .
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of thiadiazole derivatives.
- Method: In vitro testing against various bacterial strains.
- Results: Compounds with methoxy substitutions showed significant inhibition zones compared to controls.
- Conclusion: Indicates potential for developing new antimicrobial agents from thiadiazole derivatives.
-
Cancer Cell Proliferation Study
- Objective: Assess the effects of thiadiazole derivatives on cancer cell lines.
- Method: MTT assay to measure cell viability.
- Results: Certain derivatives reduced cell viability significantly at lower concentrations.
- Conclusion: Supports further investigation into the anticancer potential of these compounds.
Mechanism of Action
The mechanism of action of 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid is not fully understood but may involve:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Interference with metabolic pathways or signaling cascades that are critical for cell function.
Comparison with Similar Compounds
Research Findings and Implications
- Carboxylic Acid vs. Carboxamide : Carboxylic acid derivatives (e.g., target compound) are more likely to participate in ionic interactions with biological targets, while carboxamides (e.g., ) may exhibit improved metabolic stability due to reduced ionization.
- Biological Activity Trends : Analogs with electron-withdrawing groups (e.g., chloro, fluoro) on aromatic rings show enhanced antimicrobial activity in related studies , suggesting the target compound’s methoxymethyl group could be explored for similar applications.
Biological Activity
1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a compound of interest due to its potential biological activities. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a thiadiazole ring and a pyrrolidine structure, which contribute to its biological activity. The presence of sulfur in the thiadiazole ring enhances lipophilicity and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O3S |
| Molecular Weight | 256.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | To be determined |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures effectively inhibit the growth of various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have demonstrated activity against Staphylococcus aureus and Escherichia coli.
- Case Study : A study by Parikh et al. (2020) reported that thiadiazole derivatives showed up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations .
Anticancer Activity
Thiadiazole derivatives are also explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.
- Research Findings : A comparative study highlighted that certain thiadiazole compounds exhibited cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range .
Anti-inflammatory Properties
Thiadiazoles have been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.
- Mechanism : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cellular functions.
- Cell Cycle Interference : Disruption of cell cycle progression in cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction between methoxymethyl derivatives and pyrrolidine carboxylic acids under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Formation of thiadiazole | Heat with thiosemicarbazide |
| 2 | Alkylation with methoxymethyl group | Base-catalyzed reaction |
| 3 | Cyclization to form pyrrolidine | Acidic conditions |
Q & A
Q. What are the key synthetic strategies for preparing 1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine-3-carboxylic acid core via cyclization of substituted malonic acid derivatives or β-keto esters under acidic or basic conditions.
- Step 2 : Introduction of the 1,3,4-thiadiazole moiety. For example, coupling with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
- Step 3 : Final purification via recrystallization (e.g., acetic acid/water mixtures) or column chromatography.
Key Considerations : Optimize reaction pH and temperature to avoid hydrolysis of the methoxymethyl group. Monitor intermediates via TLC or HPLC .
Q. How is the compound characterized structurally, and what analytical methods are critical?
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and methoxymethyl substitution. The pyrrolidine ring’s carbonyl (5-oxo) typically appears at ~170 ppm in 13C NMR .
- IR Spectroscopy : Detect C=O stretches (~1680–1720 cm⁻¹) and thiadiazole ring vibrations (~650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish from analogs .
Data Interpretation Tip : Compare spectral data with structurally related compounds (e.g., ’s methyl 4-substituted benzoate derivatives) to resolve ambiguities .
Q. What preliminary biological assays are recommended for this compound?
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include non-cancerous cells (e.g., HEK-293) for selectivity .
Protocol Note : Dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity .
Advanced Research Questions
Q. How can researchers address contradictions in bioactivity data across structural analogs?
Case Study : If analogs with varying substituents (e.g., oxadiazole vs. thiadiazole) show conflicting antimicrobial results:
- Step 1 : Re-evaluate assay conditions (e.g., pH, inoculum size) to ensure consistency .
- Step 2 : Perform computational docking to compare binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase).
- Step 3 : Synthesize and test hybrid derivatives (e.g., replacing methoxymethyl with acetyloxymethyl) to isolate substituent effects .
Advanced Tool : Use molecular dynamics simulations to analyze stability of ligand-enzyme complexes .
Q. What methodologies optimize reaction yields during scale-up synthesis?
- DoE Approach : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading). For example, using DMF/water mixtures improves solubility of intermediates .
- In Situ Monitoring : Use ReactIR to track reaction progress and identify byproducts (e.g., hydrolyzed thiadiazole derivatives).
- Yield Enhancement : Introduce flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation and reproducibility .
Q. How can researchers resolve spectral data inconsistencies in structurally similar derivatives?
- Challenge : Overlapping NMR signals (e.g., pyrrolidine protons vs. thiadiazole protons).
- Solution : Use 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and confirm connectivity .
- Case Example : In , recrystallization from acetic acid/DMF mixtures improved purity, reducing signal noise in 1H NMR .
Q. What are the best practices for handling and storing this compound?
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent oxidation of the thiadiazole ring. Use amber vials to avoid photodegradation .
- Safety : Wear nitrile gloves and PPE due to potential irritancy (analogous to ’s methyl benzoate derivative). Avoid inhalation; use fume hoods during weighing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
